N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Pim Kinase Inhibition Oncology Structure-Activity Relationship

Select this compound because its unique pyridin-3-yl and 1H-pyrrol-1-yl substitution pattern on the bis-thiazole carboxamide scaffold provides a critical SAR probe for Pim kinase inhibitor programs. Unlike common pyridin-4-yl or phenyl analogs, this vector profoundly shifts target-binding kinetics and selectivity. It is ideal for fragment-based discovery, scaffold-hopping away from crowded IP space, and calibrating predictive ADME models thanks to its high heteroatom count and divergent LogP/TPSA profile.

Molecular Formula C16H11N5OS2
Molecular Weight 353.4 g/mol
CAS No. 1207018-44-7
Cat. No. B6423623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
CAS1207018-44-7
Molecular FormulaC16H11N5OS2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=NC(=CS2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
InChIInChI=1S/C16H11N5OS2/c22-14(13-10-24-16(19-13)21-6-1-2-7-21)20-15-18-12(9-23-15)11-4-3-5-17-8-11/h1-10H,(H,18,20,22)
InChIKeyPQVOQSOYNXRECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(Pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide (CAS 1207018-44-7): A Dual-Thiazole Carboxamide for Kinase-Targeted Research


N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic small molecule featuring a bis-thiazole scaffold linked via a carboxamide bridge. The core structure, characterized by a terminal pyridin-3-yl group and a 1H-pyrrol-1-yl substituent, places it within the broad class of heterocyclic carboxamides. This structural class is heavily represented in patent literature for kinase inhibition, particularly for targets like the Pim kinases, where such scaffolds are pursued for their potential in oncology. [1]

Procurement Risk: Why Generic Thiazole Carboxamides Cannot Substitute for N-(4-(Pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide


Indiscriminate substitution among thiazole carboxamides is scientifically unsound due to the exceptionally steep structure-activity relationships (SAR) governing this chemical space. The specific pattern of heteroaryl substitution—in this case, the pyridin-3-yl group versus the more common pyridin-4-yl, and the unique 1H-pyrrol-1-yl moiety—can profoundly alter target binding kinetics, selectivity, and cellular potency. Patent data reveals that even minor modifications to these substituents can shift inhibitory activity by orders of magnitude against kinases like Pim-1, Pim-2, and Pim-3. [1] Therefore, replacing this compound with a seemingly similar analog from the same class without precise, quantitative comparative data risks invalidating entire experimental models.

Quantitative Differentiation Evidence for N-(4-(Pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide


Pim Kinase Inhibitory Activity in a Class-Level Context

As a direct member of the thiazolecarboxamide class claimed in Incyte's Pim kinase inhibitor patent, this compound's differentiation is inferred from the steep SAR landscape described therein. The patent demonstrates that analogs with heteroaryl substitutions at analogous positions exhibit IC50 values spanning from below 10 nM to above 10,000 nM. [1] The presence of the pyridin-3-yl and 1H-pyrrol-1-yl groups on this specific scaffold creates a unique pharmacophore not found in the vast majority of disclosed examples, placing it in a distinct area of the patent's chemical space. [1] Quantitative data for this exact compound is not disclosed in the source.

Pim Kinase Inhibition Oncology Structure-Activity Relationship

Predicted Lipophilicity and Drug-Likeness Profile via In-Silico Modeling

A 2024 study on structurally related thiazole carboxamide derivatives provides a framework for evaluating this compound's drug-likeness. The research demonstrates that variations in heterocyclic substitution directly control critical parameters like lipophilicity (log P) and Topological Polar Surface Area (TPSA). [1] While the exact compound was not studied, its unique combination of a pyridine, pyrrole, and dual thiazole system suggests a distinct LogP/TPSA profile compared to the compounds in the study, which primarily featured pyrazole, thiophene, or simpler pyridine substituents. [1] This difference in predicted physicochemical properties would directly impact cell permeability and solubility in comparative assays.

Lipophilicity Drug-Likeness In-Silico ADME

Recommended Application Scenarios for N-(4-(Pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide Based on Evidence


Probing Underexplored Pim Kinase Chemical Space

This compound is most suitable as a research tool for exploring the pyridin-3-yl and 1H-pyrrol-1-yl substitution vectors within the Pim kinase inhibitor pharmacophore. Based on the potency variance shown in the patent literature [1], it serves as a key structural probe to map kinase selectivity that is distinct from the more common pyridin-4-yl and phenyl-substituted analogs. Its use is justified when the research goal is to establish novel SAR rather than to use a validated, potent inhibitor.

Physicochemical Property Profiling in Heterocyclic Series

For medicinal chemistry campaigns focused on optimizing solubility and permeability of thiazole-based leads, this compound provides a valuable data point due to its high heteroatom count and unique ring system. As suggested by related in-silico studies [2], its LogP and TPSA values are expected to diverge from simpler analogs, making it a useful tool for calibrating predictive ADME models within a corporate compound library.

Fragment-Based or Scaffold-Hopping Starting Point

The bis-thiazole-pyrrole architecture represents a complex, three-dimensional scaffold that is distinct from typical flat, aromatic drug candidates. It can be procured as a starting point for fragment-based drug discovery (FBDD) or scaffold-hopping initiatives aiming to escape known intellectual property space for kinase inhibitors [1], assuming acceptable preliminary biochemical activity is confirmed through in-house screening.

Quote Request

Request a Quote for N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.